2-[[2-(2-fluoroanilino)-2-oxoethyl]-(4-methylphenyl)sulfonylamino]-N-(2-fluorophenyl)acetamide
Overview
Description
2-[[2-(2-fluoroanilino)-2-oxoethyl]-(4-methylphenyl)sulfonylamino]-N-(2-fluorophenyl)acetamide is a complex organic compound that features a combination of fluorinated aromatic rings, sulfonyl groups, and amide functionalities
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[[2-(2-fluoroanilino)-2-oxoethyl]-(4-methylphenyl)sulfonylamino]-N-(2-fluorophenyl)acetamide typically involves multiple steps, starting from readily available precursors. One common route involves the reaction of 2-fluoroaniline with an appropriate acylating agent to form the intermediate 2-(2-fluoroanilino)-2-oxoethyl compound. This intermediate is then reacted with 4-methylbenzenesulfonyl chloride under basic conditions to introduce the sulfonyl group. Finally, the resulting product is coupled with N-(2-fluorophenyl)acetamide to yield the target compound.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic route to enhance yield and purity. This could include the use of advanced catalytic systems, continuous flow reactors, and purification techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
2-[[2-(2-fluoroanilino)-2-oxoethyl]-(4-methylphenyl)sulfonylamino]-N-(2-fluorophenyl)acetamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to convert the carbonyl groups to alcohols or amines.
Substitution: The aromatic rings can undergo electrophilic or nucleophilic substitution reactions to introduce new substituents.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Reagents like halogens, nitrating agents, and sulfonating agents are employed under controlled conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction could produce alcohols or amines.
Scientific Research Applications
2-[[2-(2-fluoroanilino)-2-oxoethyl]-(4-methylphenyl)sulfonylamino]-N-(2-fluorophenyl)acetamide has several scientific research applications:
Medicinal Chemistry: The compound is studied for its potential as a pharmaceutical intermediate or active ingredient due to its unique structural features.
Material Science: It is explored for use in the development of advanced materials, including polymers and coatings.
Biological Studies: The compound’s interactions with biological systems are investigated to understand its potential therapeutic effects and mechanisms of action.
Mechanism of Action
The mechanism by which 2-[[2-(2-fluoroanilino)-2-oxoethyl]-(4-methylphenyl)sulfonylamino]-N-(2-fluorophenyl)acetamide exerts its effects involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and influencing various biochemical pathways. Detailed studies are required to elucidate the exact molecular targets and pathways involved.
Comparison with Similar Compounds
Similar Compounds
- 2-[(4-CYANO-3-{[2-(2-FLUOROANILINO)-2-OXOETHYL]SULFANYL}-5-ISOTHIAZOLYL)SULFANYL]-N-(2-FLUOROPHENYL)ACETAMIDE
- 2-[(3-{[2-(2-FLUOROANILINO)-2-OXOETHYL]SULFANYL}-1,2,4-THIADIAZOL-5-YL)SULFANYL]-N-(2-FLUOROPHENYL)ACETAMIDE
Uniqueness
The uniqueness of 2-[[2-(2-fluoroanilino)-2-oxoethyl]-(4-methylphenyl)sulfonylamino]-N-(2-fluorophenyl)acetamide lies in its specific combination of functional groups and fluorinated aromatic rings, which confer distinct chemical and biological properties. This makes it a valuable compound for various research and industrial applications.
Properties
IUPAC Name |
2-[[2-(2-fluoroanilino)-2-oxoethyl]-(4-methylphenyl)sulfonylamino]-N-(2-fluorophenyl)acetamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H21F2N3O4S/c1-16-10-12-17(13-11-16)33(31,32)28(14-22(29)26-20-8-4-2-6-18(20)24)15-23(30)27-21-9-5-3-7-19(21)25/h2-13H,14-15H2,1H3,(H,26,29)(H,27,30) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LGOSTRGGVAQHOG-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)(=O)N(CC(=O)NC2=CC=CC=C2F)CC(=O)NC3=CC=CC=C3F | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H21F2N3O4S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
473.5 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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